

Spectroscopic Analysis of (2s)-2-Phenylpropanamide: A Technical Guide

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Compound of Interest		
Compound Name:	(2s)-2-Phenylpropanamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule **(2s)-2-Phenylpropanamide**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected data from key analytical techniques —Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for data acquisition.

Data Summary

The following tables summarize the quantitative spectroscopic data for **(2s)-2- Phenylpropanamide**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.30 - 7.20	m	-	5H	Aromatic (C ₆ H ₅)
3.52	q	7.2	1H	Methine (CH)
1.44	d	6.9	ЗН	Methyl (CH₃)
Variable	br s	-	2H	Amide (NH ₂)



Note: The chemical shift of the amide protons can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~177	Carbonyl (C=O)
~142	Quaternary Aromatic (C)
~129	Aromatic (CH)
~128	Aromatic (CH)
~127	Aromatic (CH)
~47	Methine (CH)
~18	Methyl (CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The values presented are typical for this class of compound.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	N-H Stretch (Amide)
~3180	Strong, Broad	N-H Stretch (Amide)
~3060, 3030	Medium	Aromatic C-H Stretch
~2970, 2930	Medium	Aliphatic C-H Stretch
~1650	Strong	C=O Stretch (Amide I)
~1600, 1495, 1450	Medium	Aromatic C=C Stretch
~1410	Medium	N-H Bend (Amide II)
~700, 750	Strong	Aromatic C-H Bend



Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
149	~40	[M]+ (Molecular Ion)
105	~100	[C ₆ H ₅ CHCH ₃] ⁺
77	~30	[C ₆ H ₅] ⁺
44	~60	[CONH ₂]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **(2s)-2-Phenylpropanamide**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of (2s)-2-Phenylpropanamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.



- Temperature: 298 K.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2-5 seconds.
 - Temperature: 298 K.
- Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).
 Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (2s)-2-Phenylpropanamide.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of (2s)-2-Phenylpropanamide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.



∘ Spectral Range: 4000-400 cm⁻¹.

• Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

• Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(2s)-2-Phenylpropanamide**.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Ionization (Electron Ionization EI):

Electron Energy: 70 eV.

Source Temperature: 150-250 °C.

Mass Analysis:

Mass Range: m/z 40-400.

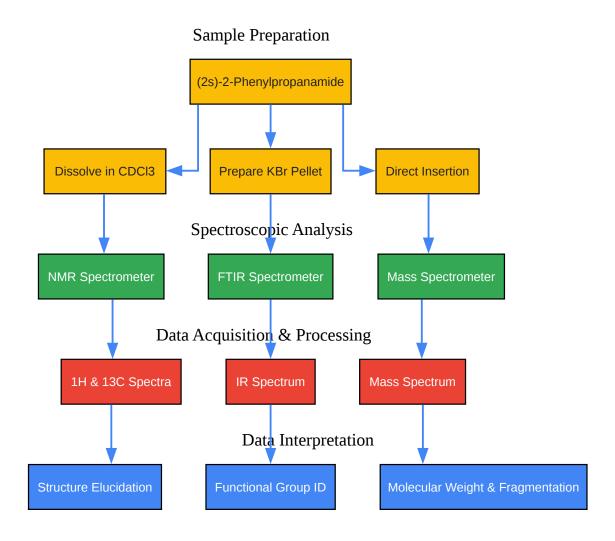
Scan Rate: 1-2 scans/second.

 Data Processing: The resulting mass spectrum is plotted as relative intensity versus massto-charge ratio (m/z).



Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(2s)-2-Phenylpropanamide**.



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Caption: Workflow for the spectroscopic characterization of **(2s)-2-Phenylpropanamide**.

To cite this document: BenchChem. [Spectroscopic Analysis of (2s)-2-Phenylpropanamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084607#spectroscopic-data-nmr-ir-mass-spec-of-2s-2-phenylpropanamide]



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